1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one

Sigma-1 receptor Benzimidazole-pyrrolidine Binding affinity

This benzimidazole-pyrrolidine compound features a constrained cyclopentylethanone tail that imparts distinct lipophilicity (cLogP ≈3.1) and conformational restriction compared to linear-chain analogs. Targeted for sigma-1 receptor ligand campaigns and CNS permeability assays (PAMPA-BBB, MDCK-MDR1). Procure only if your lab has in-house sigma-1 binding assay capability for target validation.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 2034517-84-3
Cat. No. B2700394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one
CAS2034517-84-3
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
InChIInChI=1S/C18H23N3O/c22-18(11-14-5-1-2-6-14)20-10-9-15(12-20)21-13-19-16-7-3-4-8-17(16)21/h3-4,7-8,13-15H,1-2,5-6,9-12H2
InChIKeyDTLZGUXGHQSSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one (CAS 2034517-84-3) Procurement Baseline


1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one is a synthetic small molecule built on a benzimidazole-pyrrolidine scaffold with a cyclopentyl ethanone tail . It belongs to a broad class of benzimidazole-pyrrolidinyl amides and ketones that have been investigated in patent literature for therapeutic targets including prolylcarboxypeptidase (PrCP) and sigma receptors [1]. The compound is catalogued as a research chemical by multiple suppliers, but peer-reviewed pharmacological characterization of this exact entity is absent from the public domain as of the evidence cutoff.

Why Generic Substitution Fails for 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one


Benzimidazole-pyrrolidine derivatives are pharmacologically multi-potent but structurally sensitive; minor modifications to the N-1 benzimidazole substituent, pyrrolidine substitution position, or the acyl tail can shift target selectivity from sigma-1/sigma-2 receptors to PrCP, 11β-HSD1, or RSK kinases [1][2]. The cyclopentylethanone tail in this specific compound introduces conformational constraint and lipophilicity that are absent from close analogs bearing linear alkyl or aromatic tails, making simple substitution without comparative binding or functional assay data a high-risk procurement decision.

Quantitative Evidence Guide for 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one: Comparator Data


Target Class Affinity Inference: Sigma-1 Receptor Binding

The target compound has not been directly assayed in published peer-reviewed studies. However, closely related benzimidazole-pyrrolidine analogs with N-1 cyclopentyl or cyclohexyl tails have demonstrated nanomolar affinity for sigma-1 receptors. For instance, a structurally analogous benzimidazole-pyrrolidine carboxamide exhibits a Ki of 4.30 nM against guinea pig sigma-1 receptor in [3H]-pentazocine displacement assays [1]. This class-level inference suggests the target compound may possess sigma-1 binding activity, but direct confirmation is lacking.

Sigma-1 receptor Benzimidazole-pyrrolidine Binding affinity

Class-Level Functional Activity Inference: Prolylcarboxypeptidase (PrCP) Inhibition

The benzimidazole-pyrrolidine scaffold is a known pharmacophore for PrCP inhibition. Published structure-activity relationship (SAR) studies on benzimidazole-pyrrolidinyl amides report IC50 values as low as 10 nM for optimized analogs [1]. The target compound's cyclopentylethanone tail differs from the amide-linked piperidine/piperazine tails in the published PrCP inhibitors, creating an uncharacterized structure-activity gap.

PrCP inhibitor Benzimidazole-pyrrolidine Metabolic disease

Physicochemical Property Comparison: Calculated Lipophilicity and Hydrogen-Bonding Profile

Computed physicochemical descriptors differentiate this compound from simpler benzimidazole-pyrrolidine analogs. The target compound (Molecular Weight: 297.40 g/mol, cLogP ≈ 3.1, 2 H-bond acceptors) occupies a distinct property space compared to more polar analogs containing carboxylic acid or carboxamide functionalities . This intermediate lipophilicity may favor blood-brain barrier penetration relative to highly polar PrCP inhibitors, though experimental logD or brain-plasma ratio data are unavailable.

Lipophilicity cLogP Hydrogen bond acceptors CNS drug-likeness

Application Scenarios Grounded in Available Evidence for 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one


Chemical Probe Development for Sigma-1 Receptor Hypothesis Testing

Based on class-level sigma-1 affinity data for benzimidazole-pyrrolidine analogs [1], this compound may serve as a starting scaffold for medicinal chemistry optimization campaigns aimed at identifying novel sigma-1 receptor ligands. Procurement is appropriate for laboratories possessing in-house sigma-1 binding assay capability (e.g., [3H]-pentazocine displacement) to validate target engagement before downstream use.

Pharmacokinetic Profiling as a CNS-Penetrant Scaffold Reference

The favorable calculated cLogP of approximately 3.1 [1] suggests potential CNS penetration. This compound can be used as a comparator in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell assays alongside more polar benzimidazole analogs to empirically establish the relationship between tail-group lipophilicity and brain penetration.

Selectivity Panel Screening Against Off-Target Kinases (RSK)

Given the patent literature demonstrating that certain benzimidazole-pyrrolidine scaffolds inhibit RSK kinases [1], this compound should be profiled in a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler) if RSK-mediated effects need to be excluded in planned phenotypic assays. The structurally distinct cyclopentylethanone tail may alter kinase selectivity relative to the patent-exemplified compounds.

Quote Request

Request a Quote for 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.